molecular formula C17H12Cl2N2O B12015084 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-96-7

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12015084
CAS No.: 618098-96-7
M. Wt: 331.2 g/mol
InChI Key: NSBRQFHRAZGPPU-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyrazole ring substituted at position 3 with a 2,4-dichlorophenyl group and at position 1 with a para-tolyl (P-tolyl) group. The carbaldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618098-96-7

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3

InChI Key

NSBRQFHRAZGPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Vilsmeier-Haack reaction is the cornerstone synthesis for introducing the aldehyde group at the 4-position of the pyrazole ring. This method involves:

  • Formation of the Vilsmeier-Haack complex : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the electrophilic chloroiminium ion.

  • Electrophilic substitution : The complex reacts with the pyrazole precursor, typically a 1-p-tolyl-3-(2,4-dichlorophenyl)-1H-pyrazole derivative, to install the formyl group.

Example Protocol:

  • Starting material : 1-p-Tolyl-3-(2,4-dichlorophenyl)-1H-pyrazole (1.0 equiv)

  • Reagents : DMF (3.0 equiv), POCl₃ (2.5 equiv)

  • Conditions : Reflux in anhydrous dichloroethane (DCE) at 80–90°C for 6–8 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and purification via column chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 65–72%.

Optimization Studies

Key variables affecting yield and selectivity:

ParameterOptimal RangeImpact on Yield
POCl₃:DMF ratio1:1.2–1.5Maximizes complex stability
Temperature80–90°CPrevents side reactions
Solvent polarityLow (DCE, toluene)Enhances electrophilicity

Substituent effects: Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) improve regioselectivity by directing formylation to the 4-position.

Hydrazone Cyclization

Two-Step Synthesis via Phenylhydrazones

This method constructs the pyrazole ring de novo while introducing the aldehyde group:

  • Hydrazone formation : 2,4-Dichloroacetophenone reacts with p-tolylhydrazine in acetic acid to yield the corresponding hydrazone.

  • Cyclocondensation and formylation : The hydrazone undergoes Vilsmeier-Haack conditions to form the pyrazole-4-carbaldehyde.

Representative Reaction Scheme:

2,4-Dichloroacetophenone+p-TolylhydrazineAcOH, ΔHydrazone intermediatePOCl₃/DMFDCE, 80°CTarget compound\text{2,4-Dichloroacetophenone} + \text{p-Tolylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{Hydrazone intermediate} \xrightarrow[\text{POCl₃/DMF}]{\text{DCE, 80°C}} \text{Target compound}

Yield : 58–64% over two steps.

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis of the Vilsmeier complex.

  • Competing side reactions (e.g., over-chlorination) reduce yields if stoichiometry is imprecise.

Oxidation of Pyrazole Alcohols

Alcohol Precursor Synthesis

Pyrazole-4-methanol derivatives are synthesized via:

  • Grignard addition to pyrazole-4-carboxylates.

  • Reduction of pyrazole-4-nitriles using LiAlH₄.

Oxidation Methods

Oxidizing AgentConditionsYieldSelectivity
PCCCH₂Cl₂, rt, 12 h45%Moderate
MnO₂Toluene, reflux, 8h52%High
Swern oxidationOxalyl chloride, DMSO60%Excellent

Challenges : Over-oxidation to carboxylic acids and poor functional group tolerance limit utility.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Vilsmeier-Haack65–72>95HighModerate
Hydrazone cyclization58–6490–93ModerateLow
Alcohol oxidation45–6085–90LowHigh

Key insights :

  • The Vilsmeier-Haack method is preferred for large-scale synthesis due to reproducibility.

  • Hydrazone cyclization offers structural versatility but requires meticulous intermediate purification.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Conditions : 150 W, 100°C, 15 min.

  • Yield improvement : 78% (vs. 65% conventional).

Flow Chemistry Applications

  • Benefits : Enhanced heat/mass transfer, safer handling of POCl₃.

  • Prototype system : Microreactor with DMF/POCl₃ mixing zone and residence time = 30 min .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles like hydrazines, amines, and active methylene compounds:

Hydrazone Formation

Reaction with carbohydrazides produces hydrazones, which are precursors for heterocyclic systems:
Example :

  • Condensation with 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide yields 5-methyl-1-(p-nitrophenyl)-N'-[(3-(p-tolyl)-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (Table 1) .

ProductReagents/ConditionsCharacterization Data (IR, NMR)
Triazole-pyrazole hydrazone derivativeDMF-EtOH, H₂SO₄ catalyst, 80°CIR: 3265 cm⁻¹ (N–H), 1676 cm⁻¹ (C=O); ¹H-NMR: δ 8.23 (s, imine –CH), 10.08 (s, pyrazole NH)

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming alcohols or imines:

Reduction to Alcohol

Sodium borohydride reduces the aldehyde to a hydroxymethyl group:
R–CHONaBH4R–CH2OH\text{R–CHO} \xrightarrow{\text{NaBH}_4} \text{R–CH}_2\text{OH}

  • Further treatment with SOCl₂ converts the alcohol to 4-chloromethylpyrazole .

Grignard Reagent Addition

Reaction with organomagnesium halides forms secondary alcohols:
R–CHO+R’MgXR–CH(OH)–R’\text{R–CHO} + \text{R'MgX} \rightarrow \text{R–CH(OH)–R'}

Oxidation and Derivative Formation

The aldehyde is oxidized to carboxylic acids or converted to esters/amides:

Oxidation to Carboxylic Acid

KMnO₄ in aqueous pyridine oxidizes the aldehyde to 3-(2,4-dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid :
R–CHOKMnO4R–COOH\text{R–CHO} \xrightarrow{\text{KMnO}_4} \text{R–COOH}

  • Subsequent esterification with ethanol/H⁺ yields ethyl esters .

Amide Formation

Conversion to acid chloride (SOCl₂) followed by reaction with amines produces antifungal pyrazole amides:
Example :

  • Reaction with 4-methyl-2-nitroaniline yields 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide , a compound with 75.89% inhibition against Corynespora cassiicola .

Cross-Coupling Reactions

The pyrazole ring and aromatic substituents enable palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Borylation of the dichlorophenyl group followed by coupling with aryl halides forms biaryl systems:
Ar–Cl+Ar’–B(OH)2Pd catalystAr–Ar’\text{Ar–Cl} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'}

  • This method is used to diversify pyrazole-based pharmacophores .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration, sulfonation, or halogenation:

Chlorination

Reaction with Cl₂/FeCl₃ introduces additional chloro substituents:

  • Meta-directing effects of the pyrazole nitrogen influence regioselectivity.

Cyclization Reactions

The aldehyde participates in cyclocondensations to form fused heterocycles:

Pyran and Pyridine Derivatives

Aldol condensation with acetylfurans or aminocrotonates yields dihydropyridines or pyrans:
Example :

  • Reaction with methyl acetoacetate and ethyl 3-aminocrotonate forms 4-(pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (92% yield) .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Derivative ClassKey ModificationBiological Activity
HydrazonesImine linkageAntioxidant, antimicrobial
Pyrazole amides–CONHR groupAntifungal (IC₅₀: 0.08 µM)
Hydroxymethylpyrazoles–CH₂OH groupIntermediate for antitumor agents

Reaction Optimization

Key factors influencing yields:

  • Temperature : Condensations require 80°C for 8 hours .

  • Catalysts : H₂SO₄ or Et₃N improves hydrazone/amide formation .

  • pH Control : Neutralization (pH 7) is critical during Vilsmeier-Haack reactions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and green chemistry approaches.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antibacterial and antifungal properties. The compound has shown effectiveness against various strains of bacteria and fungi:

  • Antibacterial Properties : Studies indicate that derivatives of pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-(2,4-dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity against pathogens such as Candida species and Aspergillus species. Certain derivatives have shown significant inhibitory effects, with MIC values indicating potent antifungal activity .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been investigated for its ability to modulate inflammatory pathways, potentially providing relief in conditions characterized by inflammation .

Anticancer Potential

The anticancer activities of pyrazole derivatives have garnered attention in recent studies:

  • Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines including HCT116 (human colon carcinoma) and MCF-7 (breast cancer). IC50 values for these compounds suggest promising anticancer activity, with some derivatives exhibiting IC50 values as low as 0.39 µM .

Case Studies

Several studies have highlighted the applications of this compound in various therapeutic contexts:

  • Study on Antimicrobial Activity : A research project evaluated a series of pyrazole derivatives for their antimicrobial properties, demonstrating that modifications on the pyrazole ring significantly influenced activity against pathogenic strains .
  • Evaluation of Anticancer Activity : Another study focused on the cytotoxic effects of pyrazole derivatives on different cancer cell lines, revealing that structural variations could enhance potency against specific types of cancer cells .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have suggested that the compound can form stable complexes with certain protein targets, which may explain its observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine (in the target compound) offers greater lipophilicity and metabolic stability compared to fluorine or bromine .
  • Aromatic Groups: The P-tolyl group in the target compound provides electron-donating methyl substituents, contrasting with electron-withdrawing groups like chlorophenoxy .

Example :

  • 3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized in 85% yield via this method , suggesting comparable efficiency for the target compound.

Antioxidant Activity

  • DPPH Assay: Pyrazole-4-carbonitrile derivatives (e.g., 2,3-dihydro-1H-pyrazole-4-carbonitriles) showed IC₅₀ values ranging from 25–100 μg/mL, with electron-withdrawing groups enhancing radical scavenging .

Antimicrobial Activity

  • MIC/MBC Values: Derivatives with chloro substituents (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibited MIC values of 16–64 μg/mL against bacterial strains . The dichlorophenyl group in the target compound could enhance membrane permeability, lowering MIC values.

Anti-inflammatory Activity

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives demonstrated significant anti-inflammatory effects, with IC₅₀ values comparable to standard drugs like diclofenac . The P-tolyl group in the target compound may similarly modulate cyclooxygenase (COX) inhibition.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit planar pyrazole rings stabilized by π-π interactions . The dichlorophenyl group in the target compound may introduce torsional strain, altering crystal packing.
  • Solubility : Chlorine substituents generally reduce aqueous solubility compared to fluorine or hydroxyl groups .

Biological Activity

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazones with carbonyl compounds. The synthetic pathway often includes the use of catalysts and specific reaction conditions to yield high purity and yield of the target compound. For instance, a recent study highlighted a method involving hydrazine derivatives and aldehydes under reflux conditions to produce various pyrazole derivatives with high yields and purity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that several pyrazole derivatives, including this compound, exhibited significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .

Compound MIC (µg/mL) Pathogen
This compound0.25Staphylococcus aureus
Other Derivatives0.22 - 0.25Various Pathogens

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines was observed in cell-based assays, suggesting a potential mechanism for treating inflammatory diseases .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit α-glucosidase and urease with IC50 values significantly lower than standard drugs like acarbose . The presence of electron-withdrawing groups such as chlorine enhances binding affinity to the enzyme's active site.

Enzyme IC50 (µM) Standard Drug IC50 (µM)
α-Glucosidase2.505.30
Urease14.3031.40

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Substituents such as the dichlorophenyl group significantly influence the compound's potency against various biological targets. Studies have shown that modifications in the substituent patterns lead to variations in activity profiles, emphasizing the importance of SAR in drug design .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against clinical isolates of bacteria and fungi, demonstrating that compounds similar to this compound exhibited superior antimicrobial activity compared to existing antibiotics.
  • Anti-cancer Activity : Another investigation focused on the anti-cancer properties of pyrazoles, where it was found that certain derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of acetophenone phenylhydrazones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Alternatively, Claisen-Schmidt condensation between substituted pyrazole-4-carbaldehydes and ketones under acidic or basic conditions is effective . Optimization includes controlling temperature (e.g., 80–100°C for Vilsmeier-Haack), stoichiometric ratios of reagents, and catalyst selection (e.g., NaOH for condensation). Purification via column chromatography using hexane/ethyl acetate gradients improves yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : High-resolution ¹H/¹³C NMR identifies functional groups (e.g., aldehyde proton at ~10 ppm) and confirms substitution patterns on the pyrazole and aryl rings .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX suite) resolves bond lengths, angles, and molecular packing. For example, similar pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <10° relative to aryl substituents .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98% recommended for biological assays) .
  • Thermogravimetric Analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. Store in airtight containers at 2–8°C, protected from light and moisture .

Q. How should researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial effects?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use broth microdilution with 96-well plates and resazurin as a viability indicator .
  • Docking studies against microbial targets (e.g., Candida albicans CYP51) can rationalize activity. Compare with analogs like 5-chloro-3-methyl-1-phenyl derivatives for structure-activity trends .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data across studies be systematically addressed?

  • Methodology :

  • Meta-analysis of variables: Assess differences in assay protocols (e.g., inoculum size, incubation time) .
  • Reproducibility checks : Re-test the compound under standardized conditions (e.g., CLSI guidelines).
  • Purity verification : Contaminants like unreacted intermediates (e.g., 1,3-diphenylpyrazole) may skew results; use HPLC-MS for batch consistency .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., cannabinoid receptors) using software like GROMACS. Compare with analogs like 3-(4-bromophenyl)-1-phenyl derivatives to assess halogen effects .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?

  • Methodology :

  • Crystallization issues : Low solubility in common solvents (e.g., ethanol) and polymorphism.
  • Solutions : Use solvent mixtures (e.g., DCM/methanol) for slow evaporation. For polymorph control, seed crystals or temperature-gradient methods are effective. SHELXD (SHELX suite) aids in phase problem resolution for twinned crystals .

Q. How can structural modifications enhance desired properties like solubility or target affinity?

  • Methodology :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the pyrazole to improve solubility via hydrogen bonding .
  • Bioisosteric replacement : Replace the p-tolyl group with morpholine (as in related compounds) to modulate lipophilicity and CNS penetration .

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